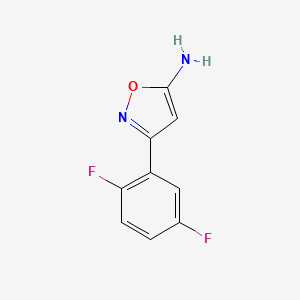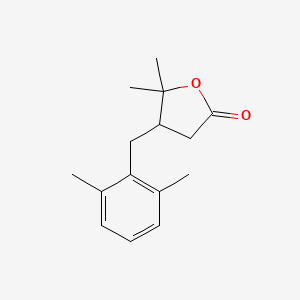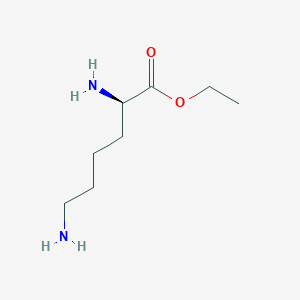![molecular formula C13H11N3 B12435617 2-Amino-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12435617.png)
2-Amino-5-phenyl-1H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrrolo[2,3-b]pyridine core with an amino group at the 2-position and a phenyl group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-phenyl-1H-pyrrolo[2,3-b]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a practical synthesis route includes the use of a palladium-catalyzed cyanation/reduction sequence, followed by regioselective chlorination of 7-azaindole via the N-oxide . Another method involves modifications of Madelung- and Fischer-syntheses of indoles .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Amino-5-phenyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups predominantly at the 3-position.
Nitrosation: Formation of nitroso derivatives.
Bromination and Iodination: Halogenation reactions at specific positions on the pyrrolo[2,3-b]pyridine core.
Substitution Reactions: Reactions with Mannich bases predominantly at the 3-position.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, nitrous acid for nitrosation, and halogenating agents such as bromine and iodine for halogenation reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include nitro, nitroso, and halogenated derivatives of this compound, which can be further utilized in various chemical and pharmaceutical applications.
科学的研究の応用
2-Amino-5-phenyl-1H-pyrrolo[2,3-b]pyridine has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:
Cancer Therapy: The compound and its derivatives have shown potent activities against fibroblast growth factor receptors (FGFRs), making them promising candidates for cancer therapy
Signal Transduction Studies: The compound is used to study the FGF-FGFR axis involved in signal transduction pathways that regulate cell proliferation, migration, and angiogenesis.
Drug Development: Due to its biological activities, this compound serves as a lead compound for the development of new therapeutic agents targeting various diseases.
作用機序
The mechanism of action of 2-Amino-5-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes. Upon binding to FGFRs, the compound prevents the activation of downstream signaling pathways, including RAS-MEK-ERK, PLCγ, and PI3K-Akt, thereby inhibiting cell proliferation and inducing apoptosis .
類似化合物との比較
Similar Compounds
Some compounds similar to 2-Amino-5-phenyl-1H-pyrrolo[2,3-b]pyridine include:
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the same core structure and exhibit similar biological activities.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure and are known for their diverse biomedical applications.
6-Amino-7-hetaryl-5-R-5H-pyrrolo[2,3-b]pyridines: These derivatives are synthesized through reactions involving vicinal dinitriles and hydrazine hydrate.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and therapeutic potential. Its ability to selectively inhibit FGFRs and its low molecular weight make it an appealing lead compound for further optimization and drug development .
特性
分子式 |
C13H11N3 |
|---|---|
分子量 |
209.25 g/mol |
IUPAC名 |
5-phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine |
InChI |
InChI=1S/C13H11N3/c14-12-7-10-6-11(8-15-13(10)16-12)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) |
InChIキー |
SRPUJIUTHLZOON-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CN=C3C(=C2)C=C(N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Boc-3-[(3-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12435544.png)
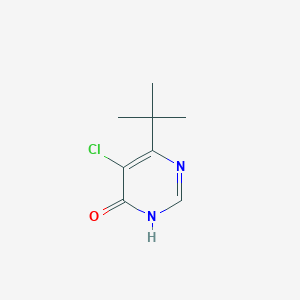
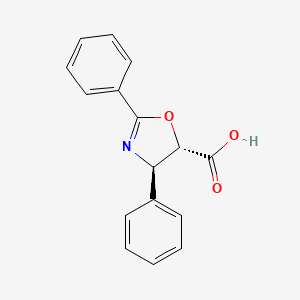

![3-[(2-Fluorophenyl)methoxy]piperidine](/img/structure/B12435564.png)
![(5H-Pyrrolo[2,3-b]pyrazin-6-yl)methanamine](/img/structure/B12435566.png)
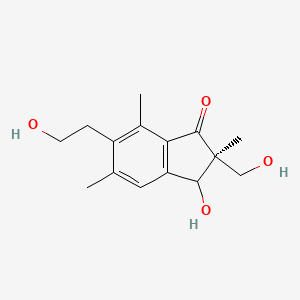
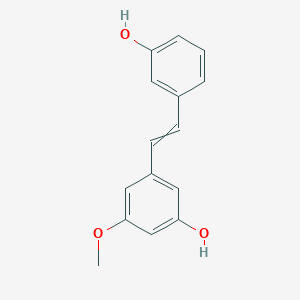
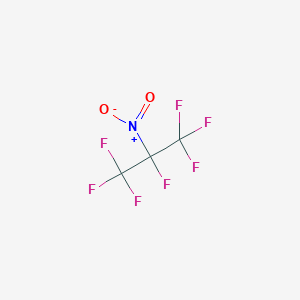
![4-Methoxy-2-[(2E)-1-methoxy-3-phenyl-2-propen-1-ylidene]-4-cyclopentene-1,3-dione; Lucidone, methyl-](/img/structure/B12435584.png)
